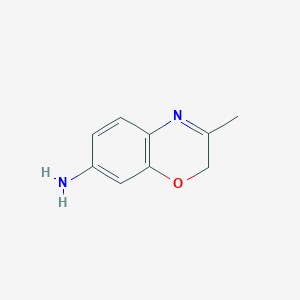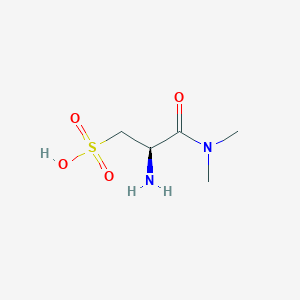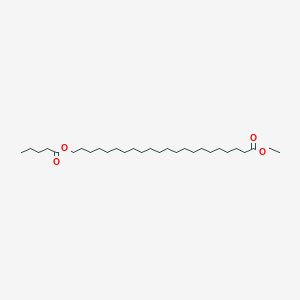![molecular formula C17H13Cl2NO4S B12586059 1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- CAS No. 646514-79-6](/img/structure/B12586059.png)
1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- is a complex organic compound that belongs to the indole family.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- typically involves multi-step organic reactions. One common method includes the reaction of indole derivatives with sulfonyl chlorides under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine and a solvent like toluene or acetonitrile . The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but with optimized parameters for scalability. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity compounds .
Analyse Chemischer Reaktionen
Types of Reactions
1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the indole ring and sulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Wissenschaftliche Forschungsanwendungen
1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a plant growth regulator and its effects on plant physiology.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes
Wirkmechanismus
The mechanism of action of 1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- involves its interaction with specific molecular targets and pathways. In biological systems, it may act by binding to receptors or enzymes, modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1H-Indole-3-acetic acid: A well-known plant hormone involved in growth and development.
4-Chloro-3-nitrobenzenesulfonyl chloride: Used in organic synthesis for introducing sulfonyl groups.
2-Methylindole: A simpler indole derivative with various applications in organic synthesis
Uniqueness
1H-Indole-1-acetic acid, 4-chloro-3-[(4-chlorophenyl)sulfonyl]-2-methyl- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
646514-79-6 |
|---|---|
Molekularformel |
C17H13Cl2NO4S |
Molekulargewicht |
398.3 g/mol |
IUPAC-Name |
2-[4-chloro-3-(4-chlorophenyl)sulfonyl-2-methylindol-1-yl]acetic acid |
InChI |
InChI=1S/C17H13Cl2NO4S/c1-10-17(25(23,24)12-7-5-11(18)6-8-12)16-13(19)3-2-4-14(16)20(10)9-15(21)22/h2-8H,9H2,1H3,(H,21,22) |
InChI-Schlüssel |
GXILJFXVNKPFQO-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(N1CC(=O)O)C=CC=C2Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![6-[(3-bromophenyl)methylsulfanyl]-9H-purin-2-ol](/img/structure/B12585996.png)
![2-Benzofurancarboxylic acid, 5-methyl-, 2-[[2-(trifluoromethyl)phenyl]sulfonyl]hydrazide](/img/structure/B12586007.png)
![2-Methyl-6-{[tri(propan-2-yl)silyl]oxy}phenol](/img/structure/B12586014.png)


![6-[2-(Dimethylamino)ethenyl]pyrido[3,2-b]acridine-5,12-dione](/img/structure/B12586026.png)


![Pentanamide, N-[2-[4-methoxy-3-(phenylmethoxy)phenyl]ethyl]-](/img/structure/B12586048.png)
![Ethyl 3-([1,1'-binaphthalen]-2-yl)propanoate](/img/structure/B12586055.png)
![4,7-Benzothiazoledione, 6-[(2-chlorophenyl)thio]-2,5-dimethyl-](/img/structure/B12586066.png)

